(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate
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Overview
Description
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two tert-butyl groups attached to a benzoic acid moiety, which is further esterified with a 4-methoxycarbonyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate typically involves the esterification of 3,5-Di-tert-butyl-benzoic acid with 4-methoxycarbonyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butyl-benzoic acid and 4-methoxycarbonyl-phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Hydrolysis: 3,5-Di-tert-butyl-benzoic acid and 4-methoxycarbonyl-phenol.
Reduction: 3,5-Di-tert-butyl-benzoic acid 4-hydroxyphenyl ester.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Scientific Research Applications
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A structurally related compound with a hydroxyl group instead of the ester group.
3,5-Di-tert-butylsalicylic acid: Another related compound with a carboxyl group ortho to the hydroxyl group.
2-tert-Butyl-4-methylphenol: A simpler phenolic compound with a single tert-butyl group.
Uniqueness
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate is unique due to the combination of its bulky tert-butyl groups and the ester linkage, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C23H28O4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H28O4/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)21(25)27-19-10-8-15(9-11-19)20(24)26-7/h8-14H,1-7H3 |
InChI Key |
MVULYSRBQKPSPP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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